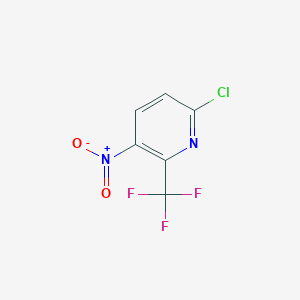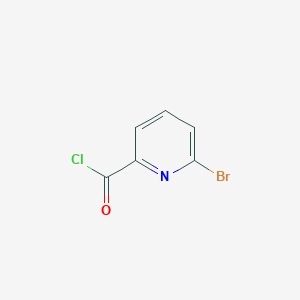
6-Bromopicolinic acid chloride
Overview
Description
6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .
Synthesis Analysis
The synthesis of 6-Bromopicolinic acid chloride has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of 6-Bromopicolinic acid chloride includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H .
Chemical Reactions Analysis
The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .
Physical And Chemical Properties Analysis
6-Bromopicolinic acid chloride has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .
Scientific Research Applications
Organic Synthesis
2-Bromopyridine-6-carbonyl chloride is used in organic synthesis . It is a reagent that can be used to introduce the 2-bromopyridine-6-carbonyl group into a molecule, which can then undergo further reactions to form more complex structures .
Photoresponsive Materials
This compound has been used in the synthesis of pyrazolinone derivatives, which are a new class of organic photochromic materials . These materials have excellent optical color change properties in the powder crystal state, showing great potential for applications in high-density storage, fluorescence switching, and bioimaging .
Fluorescent Molecular Switches
The pyrazolinone derivatives synthesized using 2-Bromopyridine-6-carbonyl chloride have shown excellent fluorescence reversibility under alternating UV and visible light . This property makes them promising candidates for use in fluorescent molecular switches .
Carbonylation Reactions
2-Bromopyridine-6-carbonyl chloride can be used in palladium-catalyzed carbonylation reactions . These reactions offer an efficient platform to assemble carbonyl-based products from feedstock chemicals .
Synthesis of Indolizines
This compound has been used in the synthesis of indolizines via the carbonylative coupling of 2-bromopyridines, imines, and alkynes . Indolizines are heterocyclic compounds that have applications in medicinal chemistry and materials science .
Research and Development
2-Bromopyridine-6-carbonyl chloride is used in research and development laboratories . It is a specialist reagent provided by companies like Amerigo Scientific for research use only .
Mechanism of Action
Target of Action
It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .
Mode of Action
The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
Safety and Hazards
properties
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

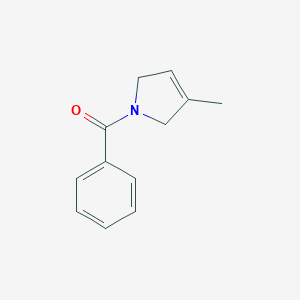

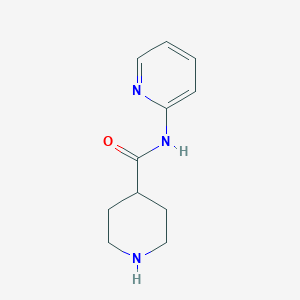

![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
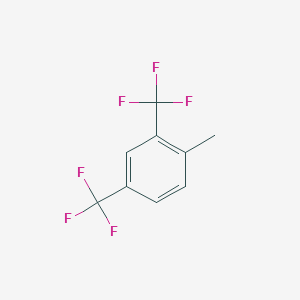

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
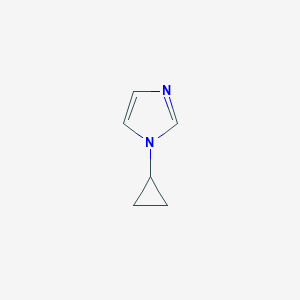

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
